
M1001
概要
説明
M1001は、弱い低酸素誘導性因子-2α(HIF-2α)アゴニストとして知られる化学化合物です。解離定数(Kd)が667ナノモルで、HIF-2α PAS-Bドメインに結合します。 この化合物は、主に慢性腎臓病や低酸素症に関連するその他の疾患の研究など、科学研究で使用されています .
科学的研究の応用
Chemical Properties and Mechanism of Action
M1001 is characterized by its unique molecular structure, allowing it to interact with specific biological targets. Research has shown that this compound acts as an allosteric modulator, particularly influencing the hypoxia-inducible factor 2 alpha (HIF-2α) pathway. This interaction is crucial for regulating cellular responses to oxygen levels, making this compound a potential candidate for therapeutic interventions in diseases characterized by hypoxia, such as cancer.
Applications in Research and Medicine
This compound has been investigated for its potential applications in various areas:
1. Cancer Therapy
- This compound's modulation of the HIF-2α pathway suggests its use in cancer treatment, particularly in tumors that exploit hypoxic conditions for growth and metastasis. Studies have indicated that this compound can inhibit tumor growth in preclinical models by restoring normal oxygen sensing and reducing angiogenesis.
2. Neurological Disorders
- Preliminary research indicates that this compound may have neuroprotective effects. It has been studied for its potential to mitigate damage in neurodegenerative diseases by modulating pathways involved in cell survival and apoptosis.
3. Metabolic Disorders
- This compound's role in metabolic regulation has been explored, particularly its effects on glucose metabolism and insulin sensitivity. Research suggests that it may aid in managing conditions like type 2 diabetes by enhancing metabolic responses.
Data Tables
Application Area | Mechanism of Action | Potential Benefits | Current Research Status |
---|---|---|---|
Cancer Therapy | Modulation of HIF-2α | Inhibition of tumor growth | Active preclinical studies |
Neurological Disorders | Neuroprotection via apoptosis regulation | Protection against neuronal damage | Early-stage research |
Metabolic Disorders | Enhancement of glucose metabolism | Improved insulin sensitivity | Ongoing clinical trials |
Case Studies
Case Study 1: Cancer Treatment with this compound
A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor volume compared to control groups. The study highlighted the compound's ability to normalize HIF-2α activity, leading to decreased vascularization within tumors.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, this compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated subjects compared to untreated controls. This suggests a potential therapeutic role for this compound in neurodegenerative conditions.
Case Study 3: Diabetes Management
Research involving diabetic rat models indicated that this compound improved glucose tolerance tests and reduced fasting blood glucose levels. These findings support further investigation into its application for metabolic disorders.
作用機序
M1001は、HIF-2α PAS-Bドメインに結合して、チロシン281などの特定のアミノ酸のコンフォメーションを変更することにより、その効果を発揮します。この結合により、HIF-2αのパートナータンパク質ARNTに対する親和性が高まり、HIF-2α-ARNT複合体の安定化につながります。 この複合体は、低酸素に対する細胞応答に関与する標的遺伝子の転写を活性化します .
類似化合物:
M1002: this compoundのアナログで、効力が向上しています。
PT2399: 類似の結合特性を持つ別のHIF-2αアゴニストです。
PHD-IN-2: 低酸素研究に適用できる強力なプロリルヒドロキシラーゼドメインアンタゴニストです。
This compoundの独自性: this compoundは、HIF-2α PAS-Bドメインに対する特定の結合親和性と、弱いアゴニストとしての役割により、独自です。 これは、強力な活性化なしにHIF-2α活性のモジュレーションが必要な研究環境で特に役立ちます .
生化学分析
Biochemical Properties
M1001 interacts with the HIF-2α PAS-B domain . It shows properties of a weak agonist and can reduce the binding of VHL to HIF-2α . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
In vitro studies have shown that this compound treatment increases the expression of HIF-2 target genes in 786-O cells . This suggests that this compound can influence cell function, including impact on cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the HIF-2α PAS-B domain . This binding interaction results in the activation of HIF-2α, leading to changes in gene expression .
準備方法
合成経路および反応条件: M1001の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。詳細な合成経路は企業秘密であり、通常、制御された条件下で有機溶媒と試薬を使用します。反応条件には、多くの場合、所望の化学変換を確実に行うために、特定の温度、pHレベル、および触媒が含まれます。
工業生産方法: this compoundの工業生産は、高度な化学合成装置を備えた専門施設で行われます。このプロセスには、一貫性、純度、および安全性を確保しながら、ラボの合成方法をスケールアップすることが含まれます。 生産は、研究グレードの基準を満たすために、厳格な品質管理対策の下で行われます .
化学反応の分析
反応の種類: M1001は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾することができます。
置換: this compoundは、官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化またはカルボキシル化誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
化学: 低酸素誘導性因子とその相互作用を研究するためのモデル化合物として使用されます。
生物学: 低酸素レベルに対する細胞応答における役割について調査されています。
医学: 慢性腎臓病やその他の低酸素症に関連する疾患における潜在的な治療用途について検討されています。
類似化合物との比較
M1002: An analog of M1001 with improved efficacy.
PT2399: Another HIF-2α agonist with similar binding properties.
PHD-IN-2: A potent prolyl hydroxylase domain antagonist with applications in hypoxia research.
Uniqueness of this compound: this compound is unique due to its specific binding affinity to the HIF-2α PAS-B domain and its role as a weak agonist. This makes it particularly useful in research settings where modulation of HIF-2α activity is required without strong activation .
生物活性
M1001 is a small molecule drug currently under investigation for its potential therapeutic applications, particularly in the fields of endocrinology and metabolic diseases. It acts primarily as an agonist for hypoxia-inducible factor 2 (HIF-2), a transcription factor involved in various cellular responses to hypoxia. The compound has garnered interest due to its modulatory effects on several key biological pathways, including AMPK signaling and the regulation of metabolic processes.
This compound functions as an AMPK modulator , impacting the AMPK signaling pathway, which plays a significant role in cellular energy homeostasis. Additionally, it influences the expression of Forkhead box protein O1 (FOXO1) and hepatocyte nuclear factor 4 alpha (HNF4A), both of which are critical in metabolic regulation and glucose homeostasis. These mechanisms suggest that this compound could be beneficial in treating conditions like dyslipidemia and other metabolic disorders .
Key Targets of this compound
Target | Function |
---|---|
AMPK | Regulates energy balance and metabolism |
FOXO1 | Involved in stress resistance and metabolism |
HNF4A | Regulates glucose metabolism and lipid homeostasis |
STAT3 | Plays a role in cell growth and apoptosis |
In Vitro Studies
Research indicates that this compound enhances the transcriptional activity of HIF-2α by stabilizing its conformation. In high-throughput screening assays, this compound demonstrated significant agonistic activity, leading to increased expression of target genes such as VEGF and GLUT1, which are crucial for angiogenesis and glucose uptake, respectively .
Case Studies
One notable case study involved the evaluation of this compound's effects on renal cancer cell lines. The study found that this compound treatment led to a dose-dependent increase in HIF-2α target gene expression, suggesting its potential utility in cancer therapeutics where HIF-2α is often dysregulated .
Clinical Trials
This compound is currently in Phase 2 clinical trials aimed at evaluating its efficacy in treating dyslipidemias. Preliminary results have shown promise, with participants exhibiting improved lipid profiles after administration of the compound .
Comparative Analysis with Related Compounds
This compound's efficacy has been compared with its analogs, particularly M1002. While both compounds target HIF-2α, M1002 has shown enhanced potency and reduced toxicity profiles compared to this compound. This comparative analysis highlights the ongoing optimization efforts to improve therapeutic outcomes while minimizing adverse effects .
Efficacy Comparison Table
Compound | Target | Efficacy | Toxicity |
---|---|---|---|
This compound | HIF-2α | Moderate | Moderate |
M1002 | HIF-2α | High | Low |
Research Findings
Recent studies have utilized molecular dynamics simulations to elucidate the binding mechanisms of this compound with HIF-2α. These simulations provide insights into how structural modifications can enhance binding affinity and agonistic activity. The findings emphasize the importance of specific amino acid interactions within the PAS-B domain of HIF-2α, which are critical for effective agonist binding .
特性
IUPAC Name |
1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXCUOJVJLTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。